molecular formula C12H12OS B14513732 2-[(Methylsulfanyl)methoxy]naphthalene CAS No. 63370-10-5

2-[(Methylsulfanyl)methoxy]naphthalene

Cat. No.: B14513732
CAS No.: 63370-10-5
M. Wt: 204.29 g/mol
InChI Key: MUHMQJQVOANVRW-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methoxy]naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a methoxymethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)methoxy]naphthalene can be achieved through several methods. One common approach involves the reaction of 2-methoxynaphthalene with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-[(Methylsulfanyl)methoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methoxy]naphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Similar structure but lacks the methylsulfanyl group.

    2-Methoxy-3-(methylsulfanyl)naphthalene: Similar structure with an additional methylsulfanyl group at a different position.

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group in addition to the methoxymethyl and methylsulfanyl groups.

Uniqueness

2-[(Methylsulfanyl)methoxy]naphthalene is unique due to the specific positioning of the methoxymethyl and methylsulfanyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63370-10-5

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(methylsulfanylmethoxy)naphthalene

InChI

InChI=1S/C12H12OS/c1-14-9-13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3

InChI Key

MUHMQJQVOANVRW-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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